

IUPAC name and formula of Lupitidine (C₂₁H₂₇N₅O₂S)

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Compound of Interest

Compound Name: *Lupitidine*

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Technical Dossier: Lupitidine (C₂₁H₂₇N₅O₂S)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupitidine (development code SKF-93479) is a potent, long-acting H₂ receptor antagonist that was developed by Smith, Kline & French as a potential anti-ulcer therapeutic.^[1] Although it demonstrated the ability to inhibit nocturnal gastric acid secretion, it was never commercially marketed. This document provides a technical overview of **Lupitidine**, including its chemical identity, synthesis, and its presumed mechanism of action based on its classification as a histamine H₂ receptor antagonist. Due to its status as an unmarketed compound, publicly available data is limited; therefore, this guide also incorporates general knowledge of H₂ receptor antagonists to provide a comprehensive understanding of its expected pharmacological profile.

Chemical Identity

IUPAC Name: 2-[2-[[5-(2-Aminopropan-2-yl)furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one^[1]

Alternative IUPAC Names:

- 2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methyl-3-pyridinyl)methyl]-1H-pyrimidin-6-one[2]
- 2-((2-((5-((Dimethylamino)methyl)furfuryl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-4-(1H)-pyrimidinone trihydrochloride (for the hydrochloride salt)[3]

Chemical Formula: C₂₁H₂₇N₅O₂S[1][2]

Property	Value	Source
Molecular Weight	413.5 g/mol	[2]
CAS Number	83903-06-4	[1][2]

Synthesis Protocol

A described synthesis route for **Lupitidine** is outlined below.[4]

Starting Materials:

- 6-methylpyridine-3-carboxaldehyde
- Malonic acid
- Piperidine
- Pyridine
- Ethanol
- Sulfuric acid
- Palladium on carbon (Pd/C)
- Ethyl formate
- Thiourea
- Sodium

- Ether
- Methyl iodide
- Sodium hydroxide
- 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine

Methodology:

- Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using piperidine in refluxing pyridine to yield 3-(6-methyl-3-pyridyl)acrylic acid.
- Esterification: The resulting acrylic acid is esterified with ethanol and sulfuric acid to produce ethyl 3-(6-methyl-3-pyridyl)acrylate.
- Reduction: The acrylate is reduced with hydrogen over a Pd/C catalyst in ethanol to afford ethyl 3-(6-methyl-3-pyridyl)propionate.
- Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of sodium in an ether-ethanol mixture to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.
- Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot water to give 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.
- Final Condensation: The pyrimidone is then condensed with 2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine to yield **Lupitidine**.

Mechanism of Action and Signaling Pathway

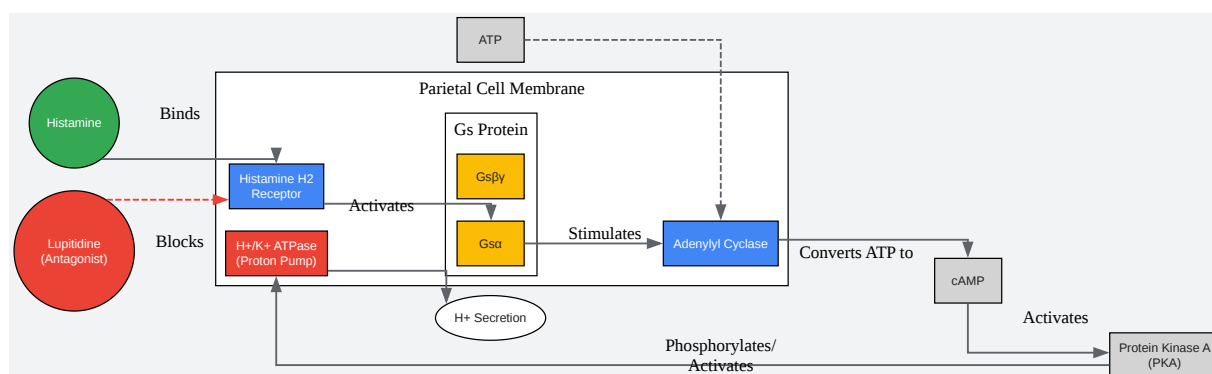
As a histamine H2 receptor antagonist, **Lupitidine** is expected to competitively and reversibly bind to histamine H2 receptors on the basolateral membrane of gastric parietal cells.[5] This action blocks the binding of histamine, thereby inhibiting the production of gastric acid.[5] The primary signaling pathway affected is the Gs protein-coupled receptor pathway.

Histamine H2 Receptor Signaling Pathway:

- **Ligand Binding:** Under normal physiological conditions, histamine binds to the H₂ receptor.
- **G-Protein Activation:** This binding activates the associated Gs alpha subunit of the G-protein.
- **Adenylyl Cyclase Activation:** The activated Gs alpha subunit stimulates adenylyl cyclase.
- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
- **Protein Kinase A Activation:** cAMP activates Protein Kinase A (PKA).
- **Proton Pump Activation:** PKA phosphorylates and activates the H⁺/K⁺ ATPase (proton pump), leading to the secretion of H⁺ ions into the gastric lumen.

By blocking the initial binding of histamine, H₂ receptor antagonists like **Lupitidine** prevent this entire cascade, leading to a reduction in gastric acid secretion.

Histamine H₂ Receptor Signaling Pathway



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Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of **Lupitidine**.

Quantitative Data

Specific quantitative data for **Lupitidine** is not readily available in the public domain. However, a comparison of the relative potencies of other H2 receptor antagonists can provide context for the expected efficacy of compounds in this class.

H2 Receptor Antagonist	Relative Potency (compared to Cimetidine)
Cimetidine	1x
Ranitidine	3-11x
Famotidine	20-27x

(Source: Antioxidant and Anti-Glycation Potential of H2 Receptor Antagonists—In Vitro Studies and a Systematic Literature Review, 2023)[6]

Experimental Protocols

Detailed experimental protocols for **Lupitidine** are not published. However, standard assays for evaluating H2 receptor antagonists would include:

- **In Vitro Receptor Binding Assays:** To determine the binding affinity of **Lupitidine** to the H2 receptor, typically using radioligand binding assays with cell membranes expressing the receptor.
- **In Vitro Functional Assays:** To measure the antagonist effect on histamine-stimulated cAMP production in cells expressing the H2 receptor.
- **In Vivo Gastric Acid Secretion Studies:** To assess the inhibition of gastric acid secretion in animal models (e.g., pylorus-ligated rats) following administration of **Lupitidine**. Intragastric pH would be monitored over time.[7]

A general protocol for an in vitro antioxidant assay that has been used for other H2 receptor antagonists is the ABTS assay:[6]

- A solution of 2 mM ABTS diammonium salt and 3.5 mM potassium persulfate is prepared.
- 10 µL of a diluted sample of the H2 receptor antagonist is added to 290 µL of the ABTS solution.
- Methanol is added to a final volume of 300 µL.
- A control sample containing only the ABTS solution is also prepared.
- The mixture is incubated for 10 minutes.
- The absorbance is measured to determine the radical scavenging activity.

Conclusion

Lupitidine is a structurally defined H2 receptor antagonist with a clear, albeit unpublished, record of development. While specific data on its performance remains limited, its classification allows for a strong inference of its mechanism of action through the well-understood histamine H2 receptor signaling pathway. The provided synthesis route offers a basis for its chemical production. For drug development professionals, **Lupitidine** serves as an example of a potent anti-secretory agent, and its history underscores the rigorous process of pharmaceutical development. Further research into its specific binding kinetics and in vivo efficacy would be necessary to fully characterize this compound.

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